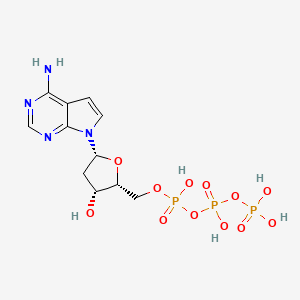
2'-Deoxytubercidin 5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxytubercidin 5’-triphosphate is a synthetic analog of deoxyadenosine triphosphate. It is primarily used in molecular biology and biochemistry to improve the quality of DNA sequencing data by reducing electrophoretic mobility abnormalities caused by the compression of guanine or adenine residues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxytubercidin 5’-triphosphate typically involves the chemical triphosphorylation of nucleosides. The primary hydroxyl group at the 5’ position is more reactive than the secondary hydroxyl groups, allowing for selective triphosphorylation without the need for protection . The reaction involves the use of phosphorus oxychloride followed by pyrophosphate and triethylammonium bicarbonate .
Industrial Production Methods: Industrial production of 2’-Deoxytubercidin 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxytubercidin 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides .
Applications De Recherche Scientifique
2’-Deoxytubercidin 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and reactions of nucleotides.
Biology: It is used in DNA sequencing and other molecular biology techniques to improve data quality.
Medicine: It is used in research to understand the mechanisms of various diseases and to develop potential treatments.
Industry: It is used in the production of high-quality DNA sequencing reagents
Mécanisme D'action
2’-Deoxytubercidin 5’-triphosphate exerts its effects by being incorporated into DNA during replication. It reduces electrophoretic mobility abnormalities caused by the compression of guanine or adenine residues, thereby improving the quality of DNA sequencing data. The compound is phosphorylated at the 5’ position by adenosine kinase, which is essential for its incorporation into DNA .
Comparaison Avec Des Composés Similaires
2’-Deoxyadenosine 5’-triphosphate: A naturally occurring nucleotide used in DNA synthesis.
2’-Deoxycytidine 5’-triphosphate: Another nucleotide analog used in DNA synthesis.
2’-Deoxythymidine 5’-triphosphate: A nucleotide analog used in DNA synthesis.
Uniqueness: 2’-Deoxytubercidin 5’-triphosphate is unique due to its ability to reduce electrophoretic mobility abnormalities, which is not a feature of the other similar compounds. This makes it particularly valuable in improving the quality of DNA sequencing data .
Propriétés
Formule moléculaire |
C11H17N4O12P3 |
|---|---|
Poids moléculaire |
490.19 g/mol |
Nom IUPAC |
[[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O12P3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1 |
Clé InChI |
AZJLCKAEZFNJDI-IWSPIJDZSA-N |
SMILES isomérique |
C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


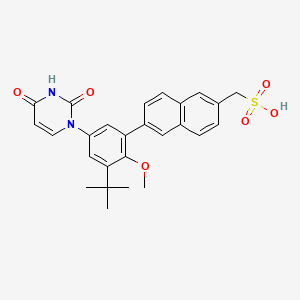
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
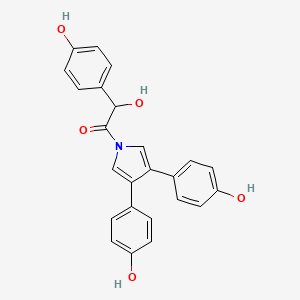
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
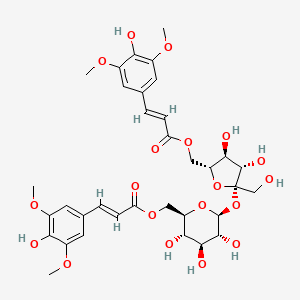
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
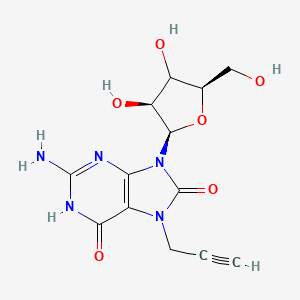
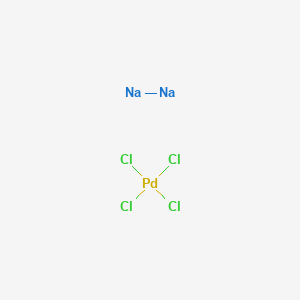
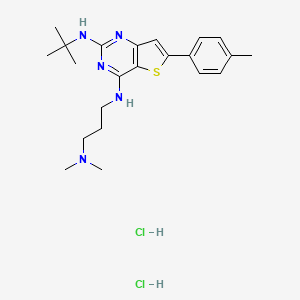
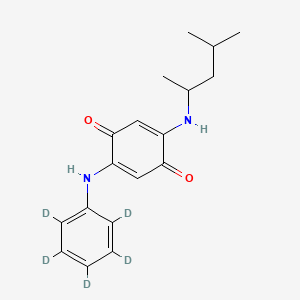
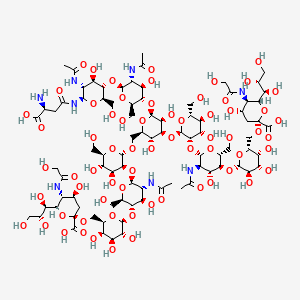
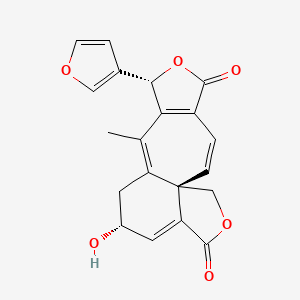
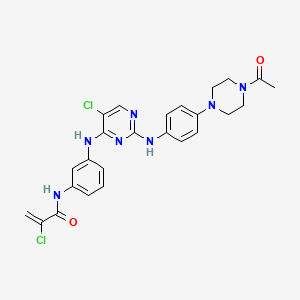
![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
